1-Boc-3-(hydroxymethyl)-3-methylpiperidine

Lipophilicity XLogP3-AA ADME

Medicinal chemists often face epimerization or unwanted conformational flexibility when using standard 3-hydroxymethylpiperidine scaffolds. This geminal 3-methyl-3-hydroxymethylpiperidine (CAS 406212-48-4) solves both issues with a configurationally stable quaternary C3 center and a sterically biased chair conformation. - Eliminates epimerization risk in multi-step chiral syntheses (e.g., NK1 antagonist series). - +0.4 logP boost vs. des-methyl analog (XLogP3-AA 1.6), aiding BBB penetration. - Pre-packaged at 98% purity, stored at 2-8°C, ready for immediate C-H functionalization or amide coupling.

Molecular Formula C12H23NO3
Molecular Weight 229.32
CAS No. 406212-48-4
Cat. No. B2429164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-(hydroxymethyl)-3-methylpiperidine
CAS406212-48-4
Molecular FormulaC12H23NO3
Molecular Weight229.32
Structural Identifiers
SMILESCC1(CCCN(C1)C(=O)OC(C)(C)C)CO
InChIInChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3/t12-/m0/s1
InChIKeyZGNKCYOZCJEKOH-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Boc-3-(hydroxymethyl)-3-methylpiperidine (CAS 406212-48-4) – Procurement-Relevant Identity and Core Characteristics


1-Boc-3-(hydroxymethyl)-3-methylpiperidine (tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate) is a protected piperidine building block featuring a Boc carbamate on the ring nitrogen and a geminal methyl/hydroxymethyl substitution at the C3 position [1]. With molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol, it carries one hydrogen-bond donor and three hydrogen-bond acceptors, yielding a topological polar surface area of 49.8 Ų [1]. The compound is supplied as a colorless viscous liquid or low-melting solid, typically at ≥95% purity, and is stored at 2–8 °C . Its quaternary C3 centre distinguishes it from the widely used 1-Boc-3-(hydroxymethyl)piperidine scaffold and underpins its value as a sterically defined intermediate for pharmaceutical research [2].

Why 1-Boc-3-(hydroxymethyl)-3-methylpiperidine Cannot Be Replaced by Des‑Methyl or Linear Analogs


The geminal methyl group at C3 creates a quaternary carbon that is absent in the common surrogate 1-Boc-3-(hydroxymethyl)piperidine (CAS 116574-71-1) [1]. This substitution raises computed lipophilicity by ~0.4 log units (XLogP3-AA 1.6 vs. 1.2) and introduces conformational restriction akin to that documented for 3,3-dimethylpiperidine, where ring-flipping is slowed and chair conformations are biased [2][3]. These physicochemical differences mean that reaction rates, regioselectivity, and pharmacokinetic profiles of downstream products cannot be assumed to transfer between the methylated and non‑methylated scaffolds. Consequently, a direct one‑to‑one replacement in a synthetic sequence or a pharmacological probe may lead to altered potency, selectivity, or metabolic stability, making independent qualification of the 3‑methyl‑3‑hydroxymethyl architecture essential [3].

Quantitative Differentiation Evidence for 1-Boc-3-(hydroxymethyl)-3-methylpiperidine


Elevated Lipophilicity vs. 1-Boc-3-(hydroxymethyl)piperidine

The computed partition coefficient (XLogP3-AA) of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine is 1.6 [1]. In contrast, the direct structural congener 1-Boc-3-(hydroxymethyl)piperidine, which lacks the 3-methyl substituent, exhibits an XLogP3-AA of 1.2 [2]. The +0.4 log-unit increase reflects the additional methyl group and translates to a ~2.5-fold higher theoretical octanol/water partition coefficient.

Lipophilicity XLogP3-AA ADME

Conformational Restriction Evidenced by Gem‑Dimethyl Piperidine NMR Studies

1H NMR spectroscopy of 3,3-dimethylpiperidine—a structural model for the geminal C3 substitution pattern—demonstrates that ring inversion between alternate chair conformations is slowed sufficiently to be observed on the NMR timescale at temperatures between -70 °C and +30 °C [1]. In D2O the piperidine ring is effectively frozen as a single chair conformer even at room temperature when coordinated to a metal ion [1]. By analogy, 1-Boc-3-(hydroxymethyl)-3-methylpiperidine is expected to exhibit similar conformational restriction, whereas the mono-substituted 1-Boc-3-(hydroxymethyl)piperidine undergoes rapid ring-flipping under the same conditions.

Conformational analysis NMR piperidine ring

Molecular Weight and Heavy Atom Count Differentiation vs. 1-Boc-3-(hydroxymethyl)piperidine

The target compound has a molecular weight of 229.32 g/mol and contains 16 heavy atoms [1]. The des‑methyl comparator 1-Boc-3-(hydroxymethyl)piperidine has a molecular weight of 215.29 g/mol and 15 heavy atoms [2]. The +14.03 g/mol difference, equivalent to one methylene unit, directly reflects the additional 3-methyl substituent and impacts properties such as molar refractivity and polarizability.

Molecular weight heavy atom count physicochemical properties

Chiral Resolution Availability for Stereodefined SAR Exploration

Both enantiomers of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine are commercially available in >97% purity: the (S)-enantiomer (CAS 1956437-11-8) and the (R)-enantiomer (CAS 1956435-32-7) [1]. In contrast, the analogous chiral 1-Boc-3-(hydroxymethyl)piperidine is also available, but the quaternary C3 centre in the 3-methyl series locks the stereochemistry, preventing configurational lability that could occur via deprotonation/epimerization at C3 in non-quaternary analogs.

Chiral building blocks enantiomeric purity stereochemistry

Optimal Deployment Scenarios for 1-Boc-3-(hydroxymethyl)-3-methylpiperidine


Lead Optimization of CNS-Penetrant Kinase Inhibitors

The elevated XLogP3-AA of 1.6 (vs. 1.2 for the des‑methyl parent) [1] makes this scaffold preferable when medicinal chemistry programs require increased blood‑brain barrier permeability. The gem‑dimethyl motif has been exploited in tricyclic JAK1 inhibitor patents to fine‑tune lipophilicity and metabolic stability .

Stereodefined Synthesis of Quaternary Piperidine Pharmacophores

The configurationally stable quaternary C3 centre allows enantiopure (R)- or (S)-forms to be carried through multi‑step syntheses without risk of epimerization . This is critical for the preparation of chiral NK1 receptor antagonists and other targets where absolute stereochemistry dictates activity.

Conformationally Constrained Peptidomimetic Building Blocks

The slow ring‑flipping inferred from 3,3‑dimethylpiperidine NMR studies [2] suggests that incorporating this scaffold can reduce conformational entropy, potentially enhancing binding affinity in peptidomimetic inhibitors of protein‑protein interactions such as the menin‑MLL1 interaction.

Functionalizable Intermediate for Hydroxymethyl‑Directed C–H Activation

The free hydroxymethyl group serves as a directing group for transition-metal-catalyzed C–H functionalization of the piperidine ring. The steric shielding provided by the adjacent 3‑methyl group can bias regioselectivity toward the less hindered C4 or C5 positions, a feature that is absent in the non‑methylated analog.

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